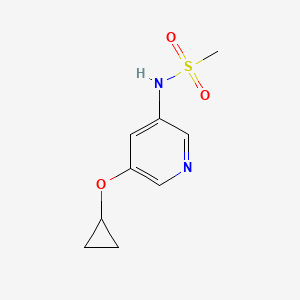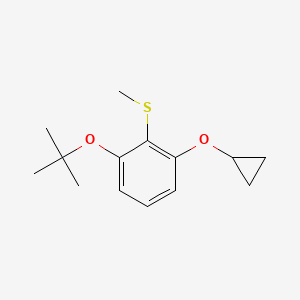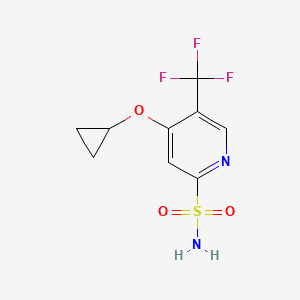
(2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . It is characterized by the presence of a chloro group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of (2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-5-hydroxyphenyl with cyclopropylmethanol in the presence of a suitable base to form the cyclopropoxy derivative. This intermediate is then reacted with methylsulfanyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
(2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfane.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups may facilitate binding to enzymes or receptors, while the methylsulfane group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-Chloro-5-cyclopropoxyphenyl)(methyl)sulfane include:
(2-Chloro-5-methoxyphenyl)(methyl)sulfane: This compound has a methoxy group instead of a cyclopropoxy group, which may result in different chemical reactivity and biological activity.
(2-Chloro-5-(cyclopropylmethoxy)phenyl)(methyl)sulfane: This compound has a cyclopropylmethoxy group, which may influence its physical and chemical properties.
Eigenschaften
Molekularformel |
C10H11ClOS |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
1-chloro-4-cyclopropyloxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11ClOS/c1-13-10-6-8(4-5-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
HEBRDSMCSDDUKH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















